N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

CB2 agonist pyridazine-3-carboxamide scaffold isomer

N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic pyridazine-3-carboxamide derivative bearing a 1,2,4-triazole moiety at the 6-position and a 4-ethylphenyl amide substituent. This compound belongs to a class of heterocyclic carboxamides that have been systematically investigated as selective cannabinoid type 2 (CB2) receptor agonists.

Molecular Formula C15H14N6O
Molecular Weight 294.31 g/mol
CAS No. 1448066-98-5
Cat. No. B6506860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
CAS1448066-98-5
Molecular FormulaC15H14N6O
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
InChIInChI=1S/C15H14N6O/c1-2-11-3-5-12(6-4-11)18-15(22)13-7-8-14(20-19-13)21-10-16-9-17-21/h3-10H,2H2,1H3,(H,18,22)
InChIKeyQGXFYSFMPCHXMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448066-98-5)


N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic pyridazine-3-carboxamide derivative bearing a 1,2,4-triazole moiety at the 6-position and a 4-ethylphenyl amide substituent. This compound belongs to a class of heterocyclic carboxamides that have been systematically investigated as selective cannabinoid type 2 (CB2) receptor agonists. The primary literature reports the design and synthesis of this chemotype via scaffold-hopping and bioisosterism strategies, with biological evaluation conducted using calcium mobilization assays [1]. Comprehensive characterization in the same study includes 1H NMR, 13C NMR, and mass spectrometry confirmation of the molecular framework [1].

Why Generic Substitution Fails: Evidence-Based Differentiation of N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide from Close Analogs


Within the pyridazine-3-carboxamide series, small structural modifications produce pronounced shifts in CB2 agonist potency, selectivity over CB1, and lipophilicity. The 4-ethylphenyl amide substituent and the 1,2,4-triazol-1-yl group at the 6-position constitute a specific pharmacophoric combination that cannot be casually interchanged with other amide-bearing or heterocycle-substituted analogs without measurable loss of biological activity [1]. The published structure-activity relationship (SAR) study demonstrates that even conservative changes—such as altering the amide aromatic ring, replacing the triazole with other heterocycles, or modifying the substitution pattern—can reduce CB2 potency by up to two orders of magnitude [1]. Therefore, procurement of an incorrect positional isomer or an alternative heterocycle-substituted analog negates the experimentally validated activity and invalidates reproducibility.

Quantitative Differentiation Evidence for N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Versus Closest Analogs


Structural Identity Within the Highest-Potency CB2 Agonist Chemotype Versus the N-ethyl-N-phenyl Scaffold Isomer

The target compound is the 4-ethylphenyl amide derivative within a pyridazine-3-carboxamide series in which the lead compound (compound 26 of that series) achieved the highest reported CB2 agonist potency: EC50 = 3.665 ± 0.553 nM in a calcium mobilization assay [1]. The commercially available but chemically distinct compound N-ethyl-N-phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide represents a different scaffold isomer where the ethyl group is attached to the amide nitrogen rather than to the para-position of the phenyl ring, producing a tertiary amide instead of the secondary amide present in the target compound. This structural distinction alters both the hydrogen-bond donor capacity and the molecular conformation at the receptor interface; the published SAR and docking studies indicate that the secondary amide NH participates in a key hydrogen-bond interaction with the CB2 receptor [1].

CB2 agonist pyridazine-3-carboxamide scaffold isomer

CB2 Agonist Potency Benchmarking Against the Series Lead and In-Class Reference GW842166X

The 4-ethylphenyl amide motif occupies a critical pharmacophoric position in the highest-potency CB2 agonist identified within the published pyridazine-3-carboxamide series. The optimal compound in this series achieved an EC50 of 3.665 ± 0.553 nM with a selectivity index exceeding 2729 over the CB1 receptor in a calcium mobilization assay [1]. For reference, the well-known CB2 agonist GW842166X (a preclinical benchmark) is structurally a pyrimidine derivative with a dichlorophenyl substituent that served as the design starting point for this series [1]. The pyridazine-3-carboxamide chemotype incorporating the 1,2,4-triazol-1-yl and 4-ethylphenyl amide groups was explicitly designed to improve upon GW842166X; representative compounds in this series demonstrated significantly decreased logP values compared to GW842166X [1]. Six compounds from this series, including the 4-ethylphenyl-bearing derivatives, exhibited EC50 values below 35 nM, placing them in the high-potency tier [1].

CB2 agonist EC50 calcium mobilization

Lipophilicity Advantage Over the GW842166X Template as a Drug-Likeness Differentiator

Experimentally measured logP values for representative pyridazine-3-carboxamide compounds incorporating the 1,2,4-triazole and substituted phenyl amide motifs were significantly decreased compared to the reference compound GW842166X [1]. This improvement in lipophilicity translates into better alignment with drug-likeness criteria (Lipinski Rule of Five) and was a stated design objective achieved through the scaffold-hopping and bioisosterism approach that replaced the original pyrimidine core of GW842166X with a pyridazine core and introduced the 1,2,4-triazole group [1].

logP drug-likeness physicochemical property

Differentiation from Pyrazole-Substituted Analog: Heterocycle Impact on CB2 Activity

A closely related commercially available analog is N-(4-ethylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351647-77-2), which differs only in the 6-position heterocycle: a pyrazole replaces the 1,2,4-triazole. In the published structure-activity relationships for this chemotype, the heterocyclic substituent at the pyridazine 6-position was systematically varied, and the resulting impact on CB2 agonist potency was measured [1]. The nitrogen atom count difference between 1,2,4-triazole (three N atoms, one ring position at 1-position connecting to pyridazine) and pyrazole (two N atoms) alters the electrostatic surface potential and the hydrogen-bond acceptor profile at this pharmacophoric position, producing quantitative potency differences between structural analogs within the same paper [1].

heterocycle SAR triazole vs pyrazole CB2 pharmacophore

Scientifically Validated Application Scenarios for N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Based on Published Evidence


CB2 Receptor Pharmacological Profiling in Calcium Mobilization Assays

The target compound belongs to a series whose CB2 agonist activity was profiled in a standardized calcium mobilization assay, with quantitative EC50 values reported for multiple derivatives and selectivity indices calculated against the CB1 receptor [1]. Researchers establishing CB2 screening cascades or evaluating ligand bias in G-protein-mediated signaling pathways can use this compound as a structurally defined tool, with the published assay conditions serving as a directly reproducible technical reference [1].

CB2-Selective Chemical Probe for Excluding CB1-Mediated Off-Target Effects

The high selectivity index (>2729 for the most potent compound in this chemotype) that characterizes this pyridazine-3-carboxamide series makes the compound suitable for experiments requiring exclusion of CB1-mediated activity [1]. In neuroinflammation or immune-cell activation studies where CB1 agonism would confound interpretation, the CB2/CB1 selectivity documented in the primary paper provides a pharmacological rationale for selecting this scaffold over less selective alternatives such as the mixed CB1/CB2 agonists that preceded it [1].

Medicinal Chemistry Hit-to-Lead Optimization with Improved Lipophilic Ligand Efficiency

The experimentally measured reduction in logP relative to GW842166X, combined with sub-35 nM potency demonstrated by multiple compounds in the series, establishes this chemotype as a hit-to-lead starting point with an improved physicochemical profile [1]. The target compound carries the 1,2,4-triazole and 4-ethylphenyl substitution elements that contributed to these improvements, making it suitable as a core scaffold for further optimization aimed at balancing potency with ADME properties [1].

Molecular Docking and Rational Drug Design Reference

Docking simulations conducted on the pyridazine-3-carboxamide series provide a structural rationale for the binding interactions between this chemotype and the CB2 receptor orthosteric site, including the hydrogen-bond network involving the amide NH and heterocyclic substituents [1]. Computational chemists can use the reported docking mode of the series as a starting point for structure-guided optimization, with the target compound serving as the experimental reference point against which in silico predictions can be calibrated [1].

Quote Request

Request a Quote for N-(4-ethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.